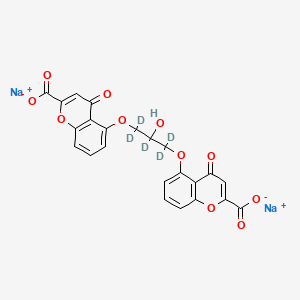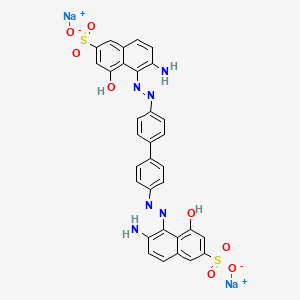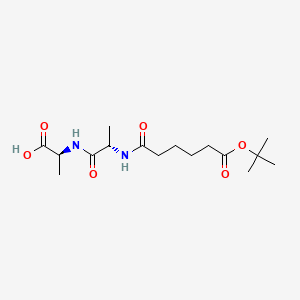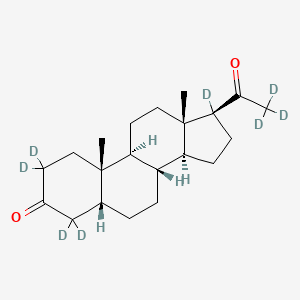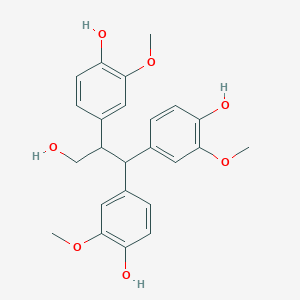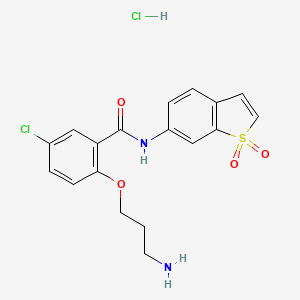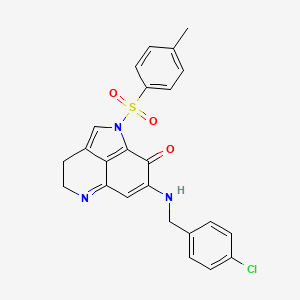
Deoxycorticosterone-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deoxycorticosterone-d7 is a deuterated form of deoxycorticosterone, a steroid hormone produced by the adrenal gland. It is primarily used in scientific research to study the physiological and biochemical effects of deoxycorticosterone. The deuterium atoms in this compound replace hydrogen atoms, making it useful as an internal standard in mass spectrometry and other analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of deoxycorticosterone-d7 involves the incorporation of deuterium atoms into the deoxycorticosterone molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium oxide (D2O).
Deuterated Reagents: Using deuterated reagents in the synthesis of deoxycorticosterone can lead to the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification, such as chromatography, to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Deoxycorticosterone-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corticosterone-d7.
Reduction: Reduction of this compound can yield 11-deoxycortisol-d7.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions include corticosterone-d7, 11-deoxycortisol-d7, and various substituted derivatives of this compound.
Scientific Research Applications
Deoxycorticosterone-d7 is extensively used in scientific research, including:
Chemistry: It serves as an internal standard in mass spectrometry for the quantification of steroid hormones.
Biology: this compound is used to study the metabolic pathways and physiological effects of deoxycorticosterone in biological systems.
Medicine: Research involving this compound helps in understanding the role of mineralocorticoids in diseases such as Addison’s disease and congenital adrenal hyperplasia.
Industry: It is used in the development and validation of analytical methods for steroid hormone analysis in pharmaceutical and clinical research.
Mechanism of Action
Deoxycorticosterone-d7 exerts its effects by binding to the mineralocorticoid receptor, a type of nuclear receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with specific DNA sequences to regulate the transcription of target genes. This leads to the modulation of various physiological processes, including electrolyte balance and blood pressure regulation.
Comparison with Similar Compounds
Similar Compounds
11-Deoxycortisol: Another steroid hormone involved in the biosynthesis of cortisol.
Corticosterone: A glucocorticoid hormone that is a precursor to aldosterone.
Progesterone: A steroid hormone involved in the menstrual cycle and pregnancy.
Uniqueness
Deoxycorticosterone-d7 is unique due to the presence of deuterium atoms, which makes it particularly useful as an internal standard in analytical techniques. Its deuterated form allows for precise quantification and analysis of steroid hormones in complex biological matrices.
Properties
Molecular Formula |
C21H30O3 |
|---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-2,2,4,6,6-pentadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-10,13-dimethyl-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h11,15-18,22H,3-10,12H2,1-2H3/t15-,16-,17-,18+,20-,21-/m0/s1/i3D2,7D2,11D,12D2 |
InChI Key |
ZESRJSPZRDMNHY-UPAPPNOESA-N |
Isomeric SMILES |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@@H]4C(=O)C([2H])([2H])O)C)C |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)CO)CCC4=CC(=O)CCC34C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


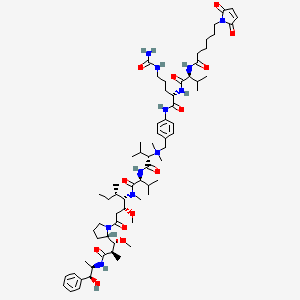
![8a-[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-5-[3-(3,4,5-trimethoxyphenyl)prop-2-enoyloxy]oxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12427516.png)

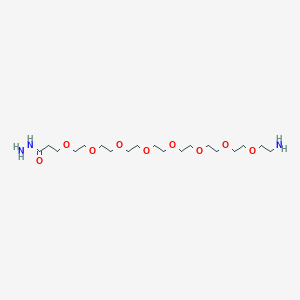
![3-[3-[(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-2,3,10,16-tetraoxo-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-en-17-yl]propylsulfanyl]-N-[2-[2-[2-[2-[4-[[4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]ethyl]-2-fluorophenoxy]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethyl]propanamide](/img/structure/B12427525.png)


